molecular formula C7H15NO B1589913 (1R,2R)-2-(Methylamino)cyclohexanol CAS No. 21651-83-2

(1R,2R)-2-(Methylamino)cyclohexanol

Cat. No. B1589913
CAS RN: 21651-83-2
M. Wt: 129.2 g/mol
InChI Key: HILGAVODIXBHHR-RNFRBKRXSA-N
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Description

(1R,2R)-2-(Methylamino)cyclohexanol , also known as rel-(1R,2R)-2-(Methylamino)cyclohexanol , is a chiral compound with the molecular formula C7H15NO . It belongs to the class of secondary aliphatic amines and features a six-membered cyclohexane ring. The compound exhibits optical activity due to its chiral centers at positions 1 and 2 .


Synthesis Analysis

The synthesis of (1R,2R)-2-(Methylamino)cyclohexanol involves several methods, including asymmetric synthesis. Researchers have explored enantioselective routes to obtain the desired stereochemistry. These synthetic pathways often utilize chiral reagents or catalysts to achieve the specific configuration .


Molecular Structure Analysis

The molecular structure of (1R,2R)-2-(Methylamino)cyclohexanol consists of a cyclohexane ring with a methylamino group attached to one of the carbon atoms. The compound’s stereochemistry is crucial for its biological activity and interactions .


Chemical Reactions Analysis

(1R,2R)-2-(Methylamino)cyclohexanol can participate in various chemical reactions, including oxidation, reduction, and substitution. Researchers have investigated its reactivity and explored transformations that lead to derivatives with potential applications .


Physical And Chemical Properties Analysis

  • Physical Form : The compound exists as a liquid .
  • Storage : Store it in a dark place , sealed, and at a temperature range of 2-8°C .

Scientific Research Applications

Enantioselective Separation and Synthesis

(1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol, closely related to (1R,2R)-2-(Methylamino)cyclohexanol, has been utilized as a chiral fluorescent conversion reagent for the enantioselective separation of branched fatty acids, demonstrating its potential in sophisticated analytical techniques (Akasaka & Ohrui, 1999).

Optical Resolution of Ketones

(1R,2R,5R)-5-Methyl-2-(1-mercapto-1-methylethyl)-cyclohexanol, another variant, showed efficacy in the optical resolution of ketones, indicating its applicability in the field of chiral chemistry and enantioselective synthesis (Solladié & Lohse, 1993).

Asymmetric Hydrogenation

The compound has been applied in asymmetric hydrogenation processes, particularly in the production of chiral amino acids, showcasing its utility in creating enantioselective catalysts (Onuma, Ito, & Nakamura, 1980).

Muscarinic Antagonist Study

In pharmacological research, derivatives of this compound, like 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, have been studied as muscarinic antagonists, contributing to the understanding of chiral molecules in drug design (Bugno et al., 1997).

Structural Analysis

Structural analysis through methods like X-ray diffraction has been performed on related compounds like 3-(N-Methylamino)cyclohexane-1,2-diols, aiding in the understanding of molecular configurations and interactions (Davies et al., 2013).

Safety And Hazards

  • Pictograms : The compound carries a GHS07 pictogram, indicating a warning .
  • Hazard Statements : It poses risks such as skin and eye irritation (H315 and H319 ). Follow safety precautions when handling .

Future Directions

For more detailed information, refer to the source provided by Sigma-Aldrich .

properties

IUPAC Name

(1R,2R)-2-(methylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGAVODIXBHHR-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511373
Record name (1R,2R)-2-(Methylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Methylamino)cyclohexanol

CAS RN

21651-83-2
Record name (1R,2R)-2-(Methylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2-hydroxy-cyclohexyl)-carbamic acid ethyl ester (2.06 g, 11.0 mmol, 1.0 eq.) in THF (80 mL) was added LiAlH4 (1.09 g, 28.7 mmol, 2.6 eq.) and the resulting mixture was heated at 65° C. for 2 h. The reaction mixture was cooled to 0° C., quenched with water, and the separated aqueous phase was extracted with 3×EtOAc. The combined organic phase was dried over MgSO4, filtered and concentrated to give 2-methylamino-cyclohexanol (1.19 g, 84%).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Cyclohexene oxide (147 g, 1.5 mol) was dissolved in a ethanolic 8 M methylamine solution (750 ml) and stirred at 40° C. for 16 h. The reaction mixture was concentrated in vacuo to give racemic 2-methylaminocyclohexanol as a slightly brown oil (195 g, 100%). According to GC-analysis this product was 99+% pure and used without further purification.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CW Becker, BT Dembofsky, JE Hall, RT Jacobs… - …, 2005 - thieme-connect.com
An efficient two-step preparation of (6R, 7R)-6-hydroxy-7-phenyl-1, 4-oxazepan-5-ones (1) starting from aminoethanols and (2R, 3S)-3-phenyloxirane-2-carboxylic ethyl ester or …
Number of citations: 13 www.thieme-connect.com

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